molecular formula C27H26N2O4 B266135 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266135
M. Wt: 442.5 g/mol
InChI Key: SXPMDMSMFWTWLD-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HIPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HIPP belongs to the class of pyrrolone derivatives and has shown promising results in scientific research.

Scientific Research Applications

3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential applications in various scientific research fields. In the field of medicinal chemistry, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its antitumor activity. Studies have shown that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its antibacterial and antifungal activity.
In the field of neuroscience, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential as a neuroprotective agent. Studies have shown that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one can protect neurons from oxidative stress and prevent neurodegeneration. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential as a cognitive enhancer.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one also activates the caspase pathway, which leads to apoptosis in cancer cells. In the field of neuroscience, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to protect neurons from oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the growth of cancer cells and induces apoptosis. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have antibacterial and antifungal activity.
In vivo studies have shown that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one can protect neurons from oxidative stress and prevent neurodegeneration. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a novel compound for drug development. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research fields, making it a potential candidate for drug development.
One limitation of using 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its complex synthesis method. The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one requires expertise in organic chemistry, making it challenging for researchers without a background in organic chemistry.

Future Directions

There are several future directions for research on 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One future direction is to study the potential of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one as a novel compound for cancer therapy. Another future direction is to study the potential of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are also needed to understand the mechanism of action of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one and its potential as a cognitive enhancer.
Conclusion:
In conclusion, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown potential applications in various scientific research fields. The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that requires expertise in organic chemistry. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in studies related to cancer therapy, neuroprotection, and cognitive enhancement. Further studies are needed to understand the mechanism of action of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one and its potential as a novel compound for drug development.

Synthesis Methods

The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-isobutoxybenzoic acid with 3-pyridinemethanol to form an ester. This ester is then reacted with 4-phenyl-3-buten-2-one to form the final product, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that requires expertise in organic chemistry.

properties

Product Name

3-hydroxy-4-(4-isobutoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O4/c1-18(2)17-33-22-12-10-21(11-13-22)25(30)23-24(20-8-4-3-5-9-20)29(27(32)26(23)31)16-19-7-6-14-28-15-19/h3-15,18,24,30H,16-17H2,1-2H3/b25-23-

InChI Key

SXPMDMSMFWTWLD-BZZOAKBMSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O

SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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